6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-3-5-17-11-6-10(14-8-15-11)13-7-9-2-1-4-16-9/h6,8-9H,1-5,7,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGIRUBXPBSMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, with the CAS number 2097972-11-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 238.29 g/mol. The structure features a pyrimidine ring substituted with an aminoethoxy group and a tetrahydrofuran moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2097972-11-5 |
| Molecular Formula | C₁₁H₁₈N₄O₂ |
| Molecular Weight | 238.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the tetrahydrofuran group may enhance its lipophilicity, facilitating better membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For example, similar pyrimidine derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can reduce cell viability in various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary assays suggest effectiveness against a range of bacterial strains, indicating potential as a new antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that related pyrimidine derivatives exhibited IC50 values in the low micromolar range against ovarian cancer cells, suggesting that modifications to the pyrimidine scaffold could enhance potency (PMC8360061).
- Antimicrobial Assessment : Another investigation demonstrated that related compounds showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL (DrugBank).
- Mechanistic Insights : Research focusing on enzyme inhibition revealed that derivatives of this compound could effectively inhibit target enzymes involved in cancer progression, highlighting their therapeutic potential (PMC10388319).
Summary of Findings
The biological activity of this compound is characterized by:
- Anticancer Properties : Effective against various cancer cell lines.
- Antimicrobial Effects : Active against several bacterial strains.
- Potential Mechanisms : Likely involves enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Aminoethoxy Substitution: Chloro/fluoro substituents (e.g., ±-8a, ±-8d) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the aminoethoxy group in the target compound .
- Conformational Effects : The tetrahydrofuran-2-ylmethyl group is conserved across analogs, suggesting its role in stabilizing binding interactions through ring puckering and hydrogen bonding .
Analogs with Varied Amine Substituents
and list compounds with modified amine groups:
Key Observations :
Heterocyclic Variants and Extended Chains
and highlight compounds with extended ethoxy chains or fused heterocycles:
Key Observations :
- Chain Length: The aminoethoxy group in the target compound is shorter than the ethoxyethoxy chain in , which may limit its ability to engage in intercalation but reduce synthetic complexity.
- Fused Heterocycles : Furopyrimidine derivatives () exhibit enhanced planarity, favoring π-π stacking interactions absent in the target compound .
Preparation Methods
Mitsunobu Reaction for Alkoxy Substitution
One effective method to introduce the 2-aminoethoxy substituent at the 6-position of the pyrimidine ring is the Mitsunobu reaction. This involves reacting 4-amino-6-chloropyrimidin-5-ol with an appropriate alcohol, such as N-tert-butoxycarbonyl-2-aminoethanol, in the presence of an azodicarboxylate reagent (e.g., DIAD) and triphenylphosphine or Smopex-301 as catalysts. This reaction replaces the hydroxy or chloro group with the aminoethoxy substituent under mild conditions, preserving sensitive functional groups.
N-Alkylation to Introduce the Tetrahydrofuran-2-yl)methyl Group
The N-substitution at the pyrimidin-4-amine nitrogen with a tetrahydrofuran-2-yl)methyl group can be achieved through N-alkylation. This is typically done by reacting the pyrimidine intermediate with a suitable alkylating agent such as a tetrahydrofuran-2-yl)methyl halide or tosylate in the presence of a base like DIPEA or triethylamine. The reaction proceeds under controlled temperature to avoid side reactions and over-alkylation.
Suzuki Coupling and Palladium Catalysis
In some synthetic routes, Suzuki coupling is employed to build complex pyrimidine derivatives. This involves coupling a halogenated pyrimidine intermediate with a boronic ester or acid in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride. This method is useful for introducing aryl or heteroaryl substituents adjacent to the pyrimidine ring, which can be further functionalized to yield the target compound.
Deprotection and Amide Formation
Protecting groups such as Boc on aminoethoxy moieties are removed by acidic treatment (e.g., trifluoroacetic acid or HCl in methanol). Subsequently, amide bond formation can be conducted using coupling reagents like T3P (propylphosphonic anhydride) in the presence of bases such as DIPEA. Alternatively, acid chlorides can be used with bases to form the amide linkage efficiently.
Reduction and Final Purification
If intermediates contain reducible groups (e.g., azides), reduction is performed using hydrogenation in the presence of palladium catalysts (Pd/C or Pd(OH)2). Final purification is achieved by standard chromatographic techniques to isolate the pure compound.
Detailed Reaction Sequence Example
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Methoxy cleavage (if starting from 4,6-dichloro-5-methoxypyrimidine) | Lewis acid (AlCl3 or BBr3) | Removal of methoxy group to expose reactive site |
| 2 | Mitsunobu reaction | N-tert-butoxycarbonyl-2-aminoethanol, DIAD, triphenylphosphine, DCM, r.t. | Introduction of protected aminoethoxy substituent at 6-position |
| 3 | Displacement with ammonia or amine | NH3 or suitable amine, solvent, controlled temperature | Substitution at 4-position |
| 4 | Suzuki coupling | Boronic ester, Pd catalyst (Pd(PPh3)4), base (Na2CO3), solvent (dioxane/H2O), 90-110°C | Formation of substituted pyrimidine scaffold |
| 5 | Deprotection | TFA or HCl in MeOH, r.t. | Removal of Boc protecting group |
| 6 | N-alkylation | Tetrahydrofuran-2-yl)methyl halide or tosylate, DIPEA, solvent (DMF or DMA), r.t. to 80°C | Introduction of tetrahydrofuran-2-yl)methyl group at pyrimidin-4-amine |
| 7 | Reduction (if needed) | H2, Pd/C, r.t. | Conversion of azides or other reducible groups to amines |
| 8 | Purification | Chromatography | Isolation of pure 6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine |
Research Findings and Optimization Notes
- The Mitsunobu reaction is favored for its mild conditions and high selectivity in introducing the aminoethoxy group without affecting other sensitive sites on the pyrimidine ring.
- Suzuki coupling reactions require careful control of temperature and catalyst loading to maximize yield and minimize by-products.
- Protecting group strategies (e.g., Boc) are critical to prevent side reactions during alkylation and coupling steps.
- Bases such as DIPEA and triethylamine are preferred for N-alkylation due to their mildness and efficiency.
- Acidic deprotection steps must be optimized to avoid decomposition of the pyrimidine core.
- Reduction steps using palladium catalysts are efficient for azide to amine conversion, critical for final compound purity.
- Reaction yields vary depending on the exact substituents and conditions but typically range from moderate to good (35-70%) for each step, with overall multi-step synthesis requiring purification at key stages.
Summary Table of Reagents and Conditions
| Synthetic Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Methoxy cleavage | AlCl3 or BBr3 | - | DCM or CH2Cl2 | 0-25°C | 1-3 h | High |
| Mitsunobu reaction | N-Boc-2-aminoethanol, DIAD, PPh3 | - | DCM | r.t. | 12 h | 50-60 |
| Suzuki coupling | Boronic ester, Pd(PPh3)4, Na2CO3 | Pd catalyst | Dioxane/H2O | 90-110°C | 12 h | 35-57 |
| Deprotection | TFA or HCl/MeOH | - | DCM or MeOH | r.t. | 2-4 h | 70-99 |
| N-Alkylation | Tetrahydrofuran-2-yl)methyl halide, DIPEA | - | DMF or DMA | r.t.-80°C | 3-12 h | 40-65 |
| Reduction | H2, Pd/C | Pd catalyst | EtOH or MeOH | r.t. | 4 h | >90 |
Q & A
Q. What synthetic routes are commonly employed to synthesize 6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, and how are intermediates characterized?
Answer: The compound is typically synthesized via nucleophilic substitution or multi-step coupling reactions. A common approach involves reacting a pyrimidin-4-amine precursor with a 2-aminoethoxy-substituted alkyl halide under basic conditions (e.g., K₂CO₃ in DMF). The tetrahydrofuran (THF)-methyl group is introduced using a THF-derived alkylating agent. Key intermediates are characterized via:
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structural identity?
Answer:
- X-ray crystallography resolves the 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., THF-methyl group) .
- FT-IR spectroscopy identifies functional groups (e.g., NH₂, C-O-C) via characteristic absorption bands .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) maps proton environments and carbon connectivity, distinguishing regioisomers .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity (IC₅₀ values) .
- Antimicrobial screening using agar diffusion or microdilution methods against bacterial/fungal strains .
- Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines to identify therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurity formation during synthesis?
Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while additives like DMAP improve coupling efficiency .
- Temperature control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps can reduce byproducts .
- Purification strategies : Use preparative HPLC or silica gel chromatography with gradient elution (hexane/EtOAc) .
Q. What approaches resolve discrepancies between computational modeling and experimental crystallographic data?
Answer:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond lengths/angles .
- Hydrogen bonding analysis : Use crystallography to identify intramolecular interactions (e.g., N–H⋯N) that stabilize conformation .
- Torsional angle adjustments : Refine molecular dynamics simulations to match experimental dihedral angles (e.g., pyrimidine-THF orientation) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Substituent variation : Modify the aminoethoxy chain length or THF-methyl group to assess steric/electronic effects .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical binding motifs (e.g., pyrimidine N1 interaction with kinase ATP pockets) .
- Mutagenesis assays : Validate target engagement by testing activity against mutant enzymes (e.g., kinase T315I mutation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
